molecular formula C16H10ClN3OS2 B2596861 4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 325978-33-4

4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2596861
CAS RN: 325978-33-4
M. Wt: 359.85
InChI Key: YQTVMKPTQKXTDM-UHFFFAOYSA-N
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Description

“4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a compound with the molecular formula C16H14ClN3OS3 and an average mass of 395.950 Da . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . For instance, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of similar compounds .


Molecular Structure Analysis

The structure of the compound can be determined by one- and two-dimensional NMR and IR spectroscopy . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the position and nature of substituents in the aldehyde component . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde can afford similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Anticancer Evaluation of Thiadiazole and Benzamide Derivatives : Research focusing on Schiff’s bases containing a thiadiazole scaffold and benzamide groups revealed their promising anticancer activity against a variety of human cancer cell lines. The study emphasizes the therapeutic potential of these compounds, especially those with substantial growth inhibitory effects comparable to standard drugs. This highlights the relevance of structural components like thiadiazole and benzamide in developing effective anticancer agents (Tiwari et al., 2017).

Synthesis and Antibacterial Applications

Thiouracil Derivatives with Antibacterial Activity : The synthesis of thiouracil derivatives incorporating a benzothiazole moiety was explored, revealing their promising antibacterial activities against various bacterial strains. This study underscores the potential of these derivatives in addressing bacterial resistance and developing new antibacterial therapies (Cui et al., 2018).

Antimicrobial Agents from Thiazole Derivatives : A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and tested for their antimicrobial activity, showing significant potency against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This work highlights the importance of thiazole derivatives in developing new antimicrobial agents capable of combating a range of pathogenic microorganisms (Bikobo et al., 2017).

properties

IUPAC Name

4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c1-8-18-11-6-7-12-14(13(11)22-8)23-16(19-12)20-15(21)9-2-4-10(17)5-3-9/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTVMKPTQKXTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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